molecular formula C14H14FNO2S B2897588 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide CAS No. 1797255-30-1

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2897588
CAS No.: 1797255-30-1
M. Wt: 279.33
InChI Key: PCSAJUSXFGGSMV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzamide ring. The thiophene moiety is linked via an ethylamine chain, distinguishing it from simpler benzamide analogs.

Key structural attributes include:

  • 3-Fluoro substituent: Enhances electron-withdrawing effects and metabolic stability.
  • 4-Methoxy group: Introduces steric bulk and modulates electronic properties.
  • Thiophen-3-yl ethylamine side chain: A heterocyclic moiety that may influence solubility and receptor binding.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAJUSXFGGSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amide Formation: The amine is then reacted with 2-(thiophen-3-yl)ethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.
  • Key Differences : Replaces the thiophene ring with a 3,4-dimethoxybenzene group.
  • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine coupling (80% yield) .

N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

  • Structure : Contains a 4-(thiophen-3-yl)benzamide core with a piperazine-ethoxyethyl side chain.
  • Key Differences : Additional piperazine and dichlorophenyl groups enhance complexity and likely receptor affinity.
  • Synthesis : Involves S-alkylation and reverse-phase chromatography (48% yield) .
  • Impact : The extended side chain may improve binding to targets like dopamine receptors, as seen in related D3 receptor ligands .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

  • Structure : Fluorinated benzamide fused to a dihydrothienylidene ring.
  • Key Differences : Rigid thienylidene scaffold vs. flexible ethyl-thiophene linkage.
  • Crystallography : Orthorhombic crystal system (P212121), with geometric parameters typical for benzamide-thiophene hybrids .

Physicochemical and Spectral Comparisons

Compound Name Substituents IR ν(C=O) (cm⁻¹) NMR Chemical Shifts (¹H/¹³C) Yield (%) Reference
3-Fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide 3-F, 4-OCH₃, thiophen-3-yl ethyl ~1660–1680* δ ~7.5–8.2 (aromatic H), δ 170–175 (C=O)* N/A Inferred
Rip-B 3,4-(OCH₃)₂ phenethyl 1663–1682 δ 7.2–7.8 (aromatic H), δ 167.5 (C=O) 80
S-Alkylated 1,2,4-triazoles Variable sulfonyl and triazole 1247–1255 (C=S) δ 6.8–8.1 (aromatic H), δ 125–140 (triazole) 34–63
N-(4-tert-butyl-thiazol-2-yl)-3-fluorobenzamide 3-F, tert-butyl thiazole N/A δ 7.4–8.1 (aromatic H), δ 160.2 (C=O) N/A

*Inferred based on analogous compounds.

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